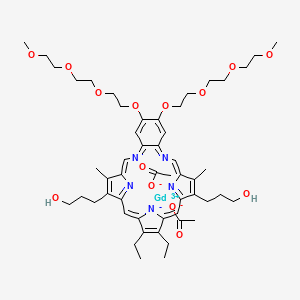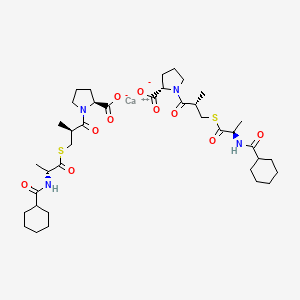
MRS 2219
Descripción general
Descripción
MRS 2219 es un compuesto orgánico sintético conocido por su función como potenciador selectivo de las respuestas evocadas por el trifosfato de adenosina en los receptores P2X1 de rata. El compuesto tiene una fórmula molecular de C8H10NO5P y un peso molecular de 231.14 g/mol . Se utiliza principalmente en la investigación científica para estudiar el receptor P2X1, que es un tipo de canal iónico controlado por ligando implicado en diversos procesos fisiológicos .
Métodos De Preparación
La síntesis de MRS 2219 implica varios pasos, comenzando con la preparación de derivados de piridoxina. La ruta sintética clave incluye la fosforilación de la piridoxina para formar piridoxina-alfa4,5-monofosfato, seguida de ciclización para producir el producto final . Las condiciones de reacción típicamente implican el uso de agentes fosforilantes y catalizadores específicos para facilitar el proceso de ciclización.
Análisis De Reacciones Químicas
MRS 2219 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para producir formas reducidas del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados .
Aplicaciones Científicas De Investigación
MRS 2219 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza para estudiar las propiedades y el comportamiento de los receptores P2X1, proporcionando información sobre las interacciones receptor-ligando.
Biología: El compuesto se utiliza en experimentos para comprender el papel de los receptores P2X1 en la señalización celular y los procesos fisiológicos.
Medicina: La investigación que involucra a this compound contribuye al desarrollo de agentes terapéuticos que se dirigen a los receptores P2X1, que están implicados en diversas enfermedades.
Mecanismo De Acción
MRS 2219 ejerce sus efectos potenciando selectivamente las respuestas de los receptores P2X1 al trifosfato de adenosina. El receptor P2X1 es un canal iónico controlado por ligando trimérico que, al ser activado por el trifosfato de adenosina, permite la entrada de cationes como el calcio y el sodio. Esta entrada conduce a la despolarización de las células excitables y a la activación de diversas enzimas citosólicas. La potenciación por this compound mejora la respuesta del receptor al trifosfato de adenosina, amplificando así las vías de señalización posteriores .
Comparación Con Compuestos Similares
MRS 2219 es único en su potenciación selectiva de los receptores P2X1. Los compuestos similares incluyen:
MRS 2220: Otro derivado de la piridoxina con propiedades similares pero diferente potencia y selectividad.
Derivados del fosfato de piridoxal: Estos compuestos comparten similitudes estructurales con this compound y exhiben diferentes grados de actividad en los receptores P2X.
En comparación con estos compuestos, this compound se distingue por su alta selectividad y potencia en los receptores P2X1, lo que lo convierte en una herramienta valiosa en los estudios de receptores .
Propiedades
IUPAC Name |
3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJHODRYGNBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COP(=O)(OCC2=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398248 | |
| Record name | MRS 2219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14141-47-0 | |
| Record name | MRS 2219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















